(2-Chloro-5-fluorophenyl)trimethylsilane
Description
(2-Chloro-5-fluorophenyl)trimethylsilane is an organosilicon compound featuring a phenyl ring substituted with chlorine (Cl) at the 2-position and fluorine (F) at the 5-position, attached to a trimethylsilyl group (-Si(CH₃)₃). This structure combines the electron-withdrawing effects of halogens (Cl and F) with the steric bulk and silicon-mediated reactivity of the trimethylsilyl group. Such compounds are of interest in organic synthesis, particularly as intermediates in cross-coupling reactions, protecting groups, or precursors for functional materials .
Properties
Molecular Formula |
C9H12ClFSi |
|---|---|
Molecular Weight |
202.73 g/mol |
IUPAC Name |
(2-chloro-5-fluorophenyl)-trimethylsilane |
InChI |
InChI=1S/C9H12ClFSi/c1-12(2,3)9-6-7(11)4-5-8(9)10/h4-6H,1-3H3 |
InChI Key |
ZXYYUPDOVJXWPC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CC(=C1)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-fluorophenyl)trimethylsilane typically involves the reaction of (2-Chloro-5-fluorophenyl)magnesium bromide with trimethylchlorosilane. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-5-fluorophenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The trimethylsilyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
(2-Chloro-5-fluorophenyl)trimethylsilane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Chloro-5-fluorophenyl)trimethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize reaction intermediates, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
The following analysis compares (2-Chloro-5-fluorophenyl)trimethylsilane with structurally related organosilicon and halogenated aromatic compounds, focusing on molecular properties, reactivity, and applications.
Structural Analogues and Substituent Effects
Key Observations :
- Electron-Withdrawing Effects : The 2-Cl and 5-F substituents on the phenyl ring enhance the electron-deficient nature of the aromatic system, facilitating electrophilic substitution reactions. This contrasts with (Trifluoromethyl)trimethylsilane, where the -CF₃ group provides stronger electron withdrawal but lacks aromatic conjugation .
- This is less pronounced in smaller analogues like (Trifluoromethyl)trimethylsilane .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
